Methyl 3,5-diacetylbenzoate
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Overview
Description
Methyl 3,5-diacetylbenzoate: is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetyl groups, and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-diacetylbenzoate can be synthesized through the Friedel-Crafts acylation of methyl benzoate. The reaction involves the use of acetyl chloride (CH3COCl) and an aluminum chloride (AlCl3) catalyst. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain the anhydrous conditions and precise temperature control required for optimal yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-diacetylbenzoate undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran)
Products: Corresponding alcohols
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine)
Conditions: Presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3)
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in the presence of iron(III) bromide
Major Products:
Oxidation: 3,5-diacetylbenzoic acid
Reduction: 3,5-dihydroxybenzoic acid
Substitution: 3,5-diacetyl-4-bromobenzoate
Scientific Research Applications
Methyl 3,5-diacetylbenzoate has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology:
- Investigated for its potential antimicrobial properties.
- Used in the development of bioactive compounds.
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Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3,5-diacetylbenzoate involves its interaction with various molecular targets and pathways. The compound’s acetyl groups can participate in nucleophilic acyl substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: The acetyl groups on the benzene ring can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing acetyl groups.
Comparison with Similar Compounds
Methyl 3,5-diacetylbenzoate can be compared with other similar compounds, such as:
-
Methyl 3,5-dinitrobenzoate:
- Contains nitro groups instead of acetyl groups.
- Exhibits different reactivity due to the electron-withdrawing nature of nitro groups.
-
Methyl 3,5-dimethylbenzoate:
- Contains methyl groups instead of acetyl groups.
- Less reactive in electrophilic aromatic substitution reactions.
-
Methyl 3,5-dihydroxybenzoate:
- Contains hydroxyl groups instead of acetyl groups.
- More reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3,5-diacetylbenzoate |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-10(8(2)14)6-11(5-9)12(15)16-3/h4-6H,1-3H3 |
InChI Key |
IPFBQMHHEFOJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
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